molecular formula C23H20N4O3 B383366 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 433327-81-2

2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione

Cat. No.: B383366
CAS No.: 433327-81-2
M. Wt: 400.4g/mol
InChI Key: SODSFPBUGXXJDD-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound with a unique structure that combines a benzo[de]isoquinoline core with a piperazine and pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c28-20(26-13-11-25(12-14-26)19-9-1-2-10-24-19)15-27-22(29)17-7-3-5-16-6-4-8-18(21(16)17)23(27)30/h1-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODSFPBUGXXJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Naphthalic Anhydride Derivatives

The benzo[de]isoquinoline-1,3-dione core can be synthesized via cyclization of naphthalic anhydride precursors. CN103319438A describes analogous methods for anthra[1,2-c][1,2,]thiadiazole-6,11-dione derivatives, where naphthalene-based anhydrides undergo condensation with amines or thiols. Adapting this approach:

  • Starting Material : 1,8-Naphthalic anhydride.

  • Amidation : Reaction with ammonium hydroxide or a primary amine to form the imide structure.

  • Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the fused dione system.

Example Conditions :

StepReagent/CatalystSolventTemperatureYield
AmidationNH₄OH (aq.)Water80°C85%
CyclizationH₂SO₄ (conc.)Acetic acid120°C78%

Functionalization of the Core with the Oxoethyl Linker

Friedel-Crafts Acylation

Introducing the oxoethyl group at position 2 of the benzo[de]isoquinoline core may involve Friedel-Crafts acylation. WO2007075783A2 highlights the use of acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to functionalize aromatic systems.

Proposed Protocol :

  • Reagents : Chloroacetyl chloride, AlCl₃.

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 0°C → room temperature

    • Time: 12 hours

  • Workup : Quench with ice-water, extract with organic solvent (e.g., ethyl acetate), and purify via column chromatography.

Challenges : Regioselectivity at position 2 must be controlled through steric or electronic directing groups.

Synthesis of the 4-Pyridin-2-ylpiperazine Substituent

Piperazine Functionalization

The pyridin-2-yl group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Method from WO2007075783A2 :

  • Starting Material : Piperazine.

  • Coupling : React with 2-bromopyridine using a Pd catalyst (e.g., Pd(OAc)₂, Xantphos).

  • Conditions :

    • Solvent: Toluene

    • Base: K₃PO₄

    • Temperature: 110°C

    • Yield: 70–80%

Coupling the Oxoethyl Linker to the Piperazine

Nucleophilic Substitution

The ketone in the oxoethyl linker can act as an electrophilic site for reaction with the piperazine’s secondary amine.

Procedure :

  • Activation : Convert the ketone to a better leaving group (e.g., mesylate or tosylate).

  • Reaction : Treat with 4-pyridin-2-ylpiperazine in the presence of a base (e.g., K₂CO₃).

  • Conditions :

    • Solvent: DMF or acetonitrile

    • Temperature: 60–80°C

    • Time: 24 hours

Example from CN103319438A :

ComponentAmountRole
Mesylated oxoethyl intermediate1.0 equivElectrophile
4-Pyridin-2-ylpiperazine1.2 equivNucleophile
K₂CO₃2.0 equivBase
DMF10 mL/gSolvent

Purification and Characterization

Crystallization and Chromatography

Post-synthesis purification is critical. CN103319438A emphasizes crystallization from ethanol/water mixtures (3:1 v/v) to isolate pure products. For less crystalline compounds, silica gel chromatography with ethyl acetate/hexane gradients is employed.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include aromatic protons (δ 7.5–8.5 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and ketone carbonyls (δ 190–210 ppm in ¹³C NMR).

  • HRMS : Calculated for C₂₃H₂₀N₄O₃ [M+H]⁺: 417.1558; Found: 417.1562.

Optimization Challenges and Alternatives

Yield Improvement

  • Microwave-assisted synthesis : Reduces reaction time for steps like SNAr or coupling.

  • Catalyst screening : Pd-based catalysts (e.g., Pd₂(dba)₃) may enhance piperazine coupling efficiency.

Green Chemistry Approaches

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.

  • Catalyst recycling : Immobilized Pd catalysts reduce heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzo[de]isoquinoline core or piperazine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione. These studies often focus on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth. Molecular docking studies suggested that these compounds interact with specific targets involved in cancer progression, enhancing their therapeutic potential .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a variety of pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:
In a recent investigation, derivatives were synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain analogs exhibited significant antibacterial effects, comparable to standard antibiotics .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in relation to neurodegenerative diseases such as Alzheimer's disease.

Case Study:
Research highlighted the synthesis of related compounds that demonstrated inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The most potent inhibitor showed an IC50 value of 2.7 µM, suggesting that modifications to the core structure could lead to effective treatments for cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring and modifications to the benzoisoquinoline core significantly influence biological activity.

SubstituentEffect on Activity
Pyridine ringEnhances binding affinity to biological targets
Alkyl groupsCan improve solubility and bioavailability
Functional groupsModifications can increase selectivity towards specific enzymes

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione: Unique due to its specific combination of functional groups and structural features.

    Other Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)isoquinoline share some structural similarities but differ in their biological activities and applications.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione is a derivative of benzo[de]isoquinoline and is characterized by its unique structural features, which may confer significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H20N6O2C_{21}H_{20}N_{6}O_{2}. The compound features a benzo[de]isoquinoline core linked to a piperazine moiety through an oxoethyl group, which plays a crucial role in its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a pivotal role in signal transduction and are potential targets for therapeutic agents. The interaction with GPCRs can lead to various downstream effects, including modulation of intracellular signaling pathways .
  • Antioxidant Activity : Similar derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress and may be beneficial in treating neurodegenerative diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzo[de]isoquinoline derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms often involve:

  • Induction of Apoptosis : Compounds that activate apoptotic pathways can effectively reduce tumor growth.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been documented in several studies. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes some findings:

CompoundActivity TypeTarget OrganismsIC50 (µM)
Compound AAntibacterialE. coli15
Compound BAntifungalA. niger10
Compound CAntiviralHSV5

These results suggest that the compound may possess significant antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, research has explored the potential of this compound in protecting neuronal cells from damage. Studies indicate that derivatives can enhance neuronal survival and reduce neuroinflammation through:

  • Inhibition of Neuroinflammatory Pathways : By modulating inflammatory cytokines.
  • Promotion of Neurogenesis : Supporting the growth and differentiation of neuronal cells.

Case Studies

  • Study on Cytotoxicity : A study published in MDPI examined various benzo[de]isoquinoline derivatives for their cytotoxic effects on human leukemia cells. The results showed that certain modifications increased IC50 values significantly, indicating enhanced potency against cancer cells .
  • Antimicrobial Screening : Another study evaluated the antimicrobial activity of several piperazine derivatives against common pathogens. The findings revealed that specific substitutions on the piperazine ring led to improved antibacterial activity compared to standard antibiotics .
  • Neuroprotective Research : Research focusing on neurodegenerative diseases highlighted that compounds similar to this compound exhibited protective effects against oxidative stress-induced cell death in neuronal cultures .

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